6-(4-Methylbenzyl)nicotinic acid
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Overview
Description
6-(4-Methylbenzyl)nicotinic acid is a derivative of nicotinic acid, which is a form of vitamin B3 This compound features a nicotinic acid core with a 4-methylbenzyl group attached to the sixth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Methylbenzyl)nicotinic acid typically involves the alkylation of nicotinic acid derivatives. One common method is the Friedel-Crafts alkylation, where 4-methylbenzyl chloride reacts with nicotinic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, nicotinic acid derivatives are often produced through the oxidation of 5-ethyl-2-methylpyridine with nitric acid. This method is efficient but generates nitrous oxide as a by-product, which poses environmental challenges . Alternative green chemistry methods are being explored to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 6-(4-Methylbenzyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form carboxylic acids using reagents like potassium permanganate.
Reduction: The nitro group can be reduced to an amine using hydrogenation or metal-acid reduction.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzylic position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or metal-acid combinations like tin and hydrochloric acid.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Benzylamine derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used
Scientific Research Applications
6-(4-Methylbenzyl)nicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the context of lipid metabolism and cardiovascular health.
Industry: Utilized in the development of high-performance materials, such as additives in zinc ion batteries to improve performance and stability
Mechanism of Action
The mechanism of action of 6-(4-Methylbenzyl)nicotinic acid involves its interaction with specific molecular targets. It is known to influence lipid metabolism by inhibiting enzymes involved in triglyceride synthesis, leading to reduced levels of very-low-density lipoproteins and low-density lipoproteins. Additionally, it increases high-density lipoprotein levels by decreasing the catabolism of apolipoprotein A-I .
Comparison with Similar Compounds
Nicotinic Acid: The parent compound, used in the treatment of pellagra and hyperlipidemia.
Isonicotinic Acid: A structural isomer with similar biological activities.
6-(4-Methyl-1-piperazinyl)methyl]nicotinic Acid: Another derivative with potential therapeutic applications
Uniqueness: 6-(4-Methylbenzyl)nicotinic acid is unique due to the presence of the 4-methylbenzyl group, which imparts distinct chemical and biological properties. This modification enhances its lipophilicity and potentially its ability to interact with lipid-related pathways more effectively than its parent compound .
Properties
Molecular Formula |
C14H13NO2 |
---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
6-[(4-methylphenyl)methyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H13NO2/c1-10-2-4-11(5-3-10)8-13-7-6-12(9-15-13)14(16)17/h2-7,9H,8H2,1H3,(H,16,17) |
InChI Key |
NPMAFKWEBSPPME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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